(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 479064-93-2
VCID: VC21105319
InChI: InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl
Molecular Formula: C14H18ClNO4
Molecular Weight: 299.75 g/mol

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid

CAS No.: 479064-93-2

Cat. No.: VC21105319

Molecular Formula: C14H18ClNO4

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid - 479064-93-2

Specification

CAS No. 479064-93-2
Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
IUPAC Name (3R)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Standard InChI Key ZPXVKCUGZBGIBW-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Cl
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl

Introduction

Chemical Structure and Properties

The compound (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid possesses several distinctive structural features that contribute to its chemical properties and potential applications. At its core, the molecule contains a chiral carbon atom with an R-configuration, which distinguishes it from its S-enantiomer and gives it specific stereochemical properties. The presence of the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, making this compound particularly valuable in peptide synthesis and related applications.

The molecular structure includes a 4-chlorophenyl group attached to the chiral carbon, which introduces aromatic properties and potential for π-π interactions in biological systems. The chlorine substituent on the phenyl ring enhances lipophilicity and can influence the compound's membrane permeability, potentially affecting its pharmacokinetic profile if used in drug development. The propanoic acid chain provides a carboxylic acid functional group that can participate in hydrogen bonding and serve as a site for further derivatization through esterification or amide formation.

Based on structural comparison with similar compounds, (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid likely appears as a white to off-white solid under standard conditions, similar to related Boc-protected amino acids. The compound would be expected to have limited water solubility due to its aromatic and lipophilic components, but would likely dissolve well in organic solvents such as dichloromethane, chloroform, or dimethylsulfoxide.

Physical and Chemical Characteristics

The physical properties of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid can be inferred from structurally related compounds. As a Boc-protected amino acid derivative with a chlorophenyl substituent, it likely exhibits a melting point in the range of 120-160°C, though this would need experimental confirmation. The compound contains both acidic (carboxylic acid) and basic (protected amine) functional groups, giving it amphoteric characteristics.

The presence of the Boc protecting group provides stability under basic and neutral conditions, but the compound would be expected to undergo deprotection in acidic environments, particularly with trifluoroacetic acid or HCl solutions. The carboxylic acid moiety allows for typical reactions of this functional group, including esterification, amide formation, and salt formation with bases. These properties make the compound valuable as a building block in medicinal chemistry and peptide synthesis.

Spectroscopic Characteristics

The identification and characterization of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves various spectroscopic techniques. In proton NMR spectroscopy, characteristic signals would include the tert-butyl protons of the Boc group (typically appearing as a singlet at approximately 1.4 ppm), aromatic protons from the 4-chlorophenyl group (expected in the 7.0-7.5 ppm region), and the methylene protons of the propanoic acid chain (likely appearing as a complex pattern between 2.5-3.0 ppm).

Carbon-13 NMR spectroscopy would reveal signals for the carbonyl carbons of both the Boc group and the carboxylic acid (typically in the 170-180 ppm range), the quaternary carbon of the tert-butyl group (around 80 ppm), and the aromatic carbons (125-140 ppm range). The chiral carbon bearing the amino group would likely appear around 50-55 ppm. Mass spectrometry would be expected to show the molecular ion peak corresponding to the molecular weight, with fragmentation patterns characteristic of Boc group loss and cleavage at the benzylic position.

Synthesis Methods

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves multiple steps with careful attention to preserving stereochemical integrity. Several synthetic routes can be employed, with the choice dependent on available starting materials, required scale, and specific applications of the final product.

Asymmetric Synthesis Approaches

One common approach to synthesizing (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid involves asymmetric hydrogenation of the corresponding dehydro amino acid precursor. This method typically employs chiral rhodium or ruthenium catalysts with appropriate phosphine ligands to achieve high enantioselectivity. The process begins with the preparation of 3-(4-chlorophenyl)-2-(tert-butoxycarbonylamino)acrylic acid, followed by catalytic asymmetric hydrogenation to introduce the R-configuration at the chiral center.

Alternative asymmetric approaches include the use of chiral auxiliaries, where a temporary chiral directing group is attached to guide the stereoselectivity of subsequent reactions. For example, a Michael addition to a chiral α,β-unsaturated ester, followed by removal of the auxiliary and Boc protection of the resulting amine, can provide access to the target compound. Enzyme-catalyzed asymmetric transformations represent another promising approach, particularly using lipases or aminotransferases that can selectively process one enantiomer from a racemic mixture or produce the desired stereoisomer directly.

Resolution-Based Methods

When enantiopure synthesis is challenging, resolution of racemic mixtures provides an alternative route to obtain the pure (R)-enantiomer. This typically involves the preparation of racemic 3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid, followed by resolution using chiral bases or acids to form diastereomeric salts that can be separated by crystallization. Enzymatic kinetic resolution using specific hydrolases can also selectively act on one enantiomer of an ester derivative, leaving the desired (R)-enantiomer unchanged for subsequent isolation.

Another approach involves chiral HPLC separation of the racemic mixture using appropriate chiral stationary phases. While this method can produce highly pure enantiomers, it is generally more suitable for small-scale preparations due to the associated costs. For larger-scale production, crystallization-induced asymmetric transformation (CIAT) may be employed, where conditions are adjusted to favor the crystallization of the desired enantiomer while the unwanted enantiomer remains in solution and undergoes racemization, eventually converting the entire mixture to the desired form.

Applications and Research Findings

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid has several important applications in organic synthesis and pharmaceutical research, primarily serving as a building block or intermediate in more complex molecular constructions.

Role in Peptide Synthesis

The compound's structure makes it particularly valuable in peptide synthesis and the development of peptidomimetics – compounds that mimic the structure and function of peptides while potentially offering improved properties such as stability and bioavailability. The Boc-protected amino group allows for controlled insertion into peptide chains during solid-phase or solution-phase peptide synthesis. The 4-chlorophenyl group can introduce specific binding interactions or serve as a site for further functionalization through cross-coupling reactions.

In peptidomimetic design, the compound can introduce conformational constraints or specific spatial arrangements of functional groups that enhance binding to target proteins. The carboxylic acid moiety provides a convenient handle for coupling to amine-containing building blocks, allowing for the construction of diverse molecular architectures. Researchers may incorporate this compound to develop peptide-based enzyme inhibitors, receptor ligands, or other biologically active molecules with potential therapeutic applications.

Biological Activity

Structure-Activity Relationships

The compound contains several structural elements that could contribute to biological activity in various contexts. The phenyl ring with a chlorine substituent represents a common pharmacophore in many bioactive molecules, often contributing to binding affinity through hydrophobic and π-stacking interactions with aromatic amino acid residues in protein targets. The chlorine atom can also participate in halogen bonding with electron-rich sites in biological macromolecules.

The chiral center bearing the protected amino group introduces stereoselectivity in potential biological interactions, which is often critical for high-affinity binding to target proteins. In many cases, only one enantiomer shows significant activity, while the other may be inactive or even exhibit antagonistic effects. The carboxylic acid group provides opportunities for ionic interactions with positively charged amino acid residues or metal ions in biological systems, potentially anchoring the molecule in specific binding orientations.

Analytical Methods

The analysis and characterization of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid require sophisticated analytical techniques to confirm its identity, purity, and stereochemical integrity.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents a primary analytical tool for evaluating the purity of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid. Reversed-phase HPLC using C18 columns with gradient elution (typically acetonitrile/water with 0.1% formic acid or trifluoroacetic acid) is commonly employed. For enantiomeric purity assessment, chiral HPLC using appropriate chiral stationary phases such as polysaccharide-based columns (e.g., Chiralpak AD-H or Chiralcel OD-H) would be necessary to separate the R and S enantiomers.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid. Proton NMR can confirm the presence and environment of key hydrogen atoms, while carbon-13 NMR reveals the carbon skeleton and functional groups. Two-dimensional techniques such as COSY, HSQC, and HMBC can establish connectivity relationships and confirm structural assignments.

Infrared spectroscopy would show characteristic absorption bands for the carboxylic acid (O-H stretch around 3000-2500 cm⁻¹, C=O stretch around 1700 cm⁻¹), carbamate (C=O stretch around 1680-1700 cm⁻¹, N-H bend around 1500-1550 cm⁻¹), and aromatic ring (C=C stretches around 1600 and 1450 cm⁻¹). Mass spectrometry, particularly utilizing electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can provide molecular weight confirmation and fragmentation patterns characteristic of the structural features present.

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